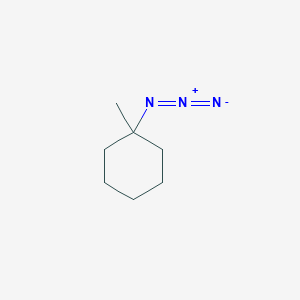
1-Azido-1-methylcyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Azido-1-methylcyclohexane is an organic compound characterized by the presence of an azido group (-N₃) attached to a methylcyclohexane ring
Méthodes De Préparation
1-Azido-1-methylcyclohexane can be synthesized through several methods. One common approach involves the reaction of 1-methylcyclohexanol with sodium azide in the presence of a suitable catalyst. This reaction typically occurs under mild conditions and yields the desired azido compound with high selectivity . Another method involves the direct conversion of 1-methylcyclohexyl chloride to this compound using sodium azide in an organic solvent . Industrial production methods often utilize similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
1-Azido-1-methylcyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles, such as amines or alcohols, under appropriate conditions.
Cycloaddition Reactions: The azido group participates in [3+2] cycloaddition reactions with alkynes to form triazoles.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common reagents used in these reactions include sodium azide, alkynes, and reducing agents. The major products formed from these reactions are triazoles, amines, and substituted cyclohexanes.
Applications De Recherche Scientifique
1-Azido-1-methylcyclohexane has several scientific research applications:
Organic Synthesis: It is used as a precursor in the synthesis of various heterocycles, including triazoles and other nitrogen-containing compounds.
Material Sciences: The compound is employed in the cross-linking of polymers, enhancing the physical properties of materials such as membranes and organic solar cells.
Medicinal Chemistry: It serves as an intermediate in the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Mécanisme D'action
The mechanism of action of 1-azido-1-methylcyclohexane primarily involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions, forming stable triazole rings. These reactions are often catalyzed by copper(I) ions, which facilitate the formation of the triazole ring through a concerted mechanism . The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition or polymer cross-linking.
Comparaison Avec Des Composés Similaires
1-Azido-1-methylcyclohexane can be compared to other azido compounds, such as:
1-Azido-1-ethylcyclohexane: Similar in structure but with an ethyl group instead of a methyl group, leading to different steric and electronic properties.
1-Azido-1-phenylcyclohexane: Contains a phenyl group, which significantly alters its reactivity and applications.
The uniqueness of this compound lies in its balance of reactivity and stability, making it a versatile compound for various synthetic and industrial applications.
Propriétés
Numéro CAS |
22530-83-2 |
|---|---|
Formule moléculaire |
C7H13N3 |
Poids moléculaire |
139.20 g/mol |
Nom IUPAC |
1-azido-1-methylcyclohexane |
InChI |
InChI=1S/C7H13N3/c1-7(9-10-8)5-3-2-4-6-7/h2-6H2,1H3 |
Clé InChI |
UTETZECQGJWAQJ-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCCCC1)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[[(2,5-Dioxo-1-phenyl-imidazolidin-4-yl)methyldisulfanyl]methyl]-3-phenyl-imidazolidine-2,4-dione](/img/structure/B14712690.png)
![N-[(Benzyloxy)carbonyl]-L-tryptophyl-L-phenylalaninamide](/img/structure/B14712695.png)
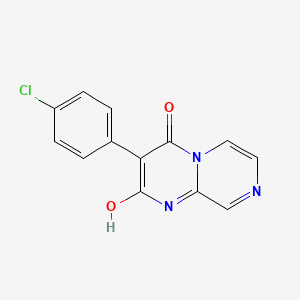
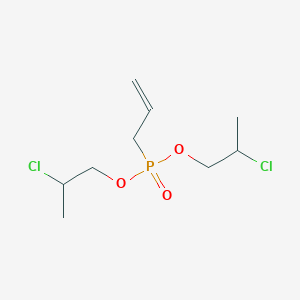
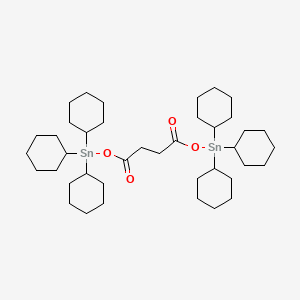
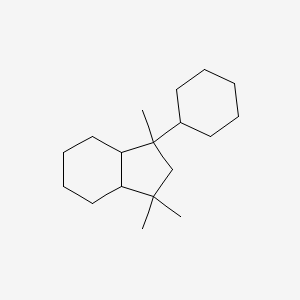
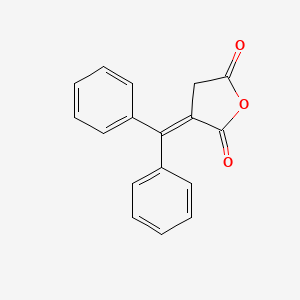
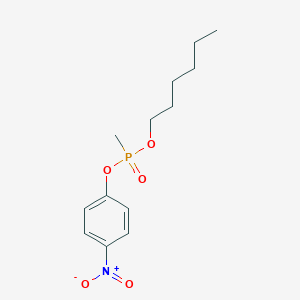

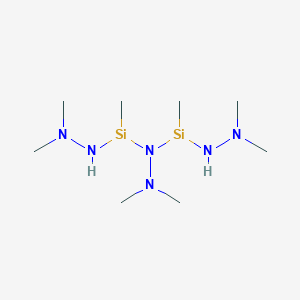
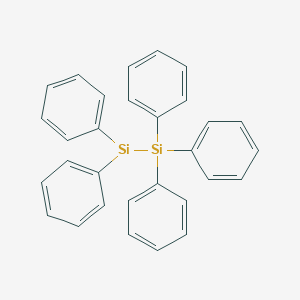
![[17-[(E)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-7-(1,1,2,2-tetracyanoethyl)-2,3,4,7,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B14712748.png)
![[2,2-Dimethyl-4-(3-oxo-5-sulfanylidene-1,2,4-triazin-2-yl)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl acetate](/img/structure/B14712749.png)
